N~2~-(3-NITRO-5-PHENOXYPHENYL)-2-FURAMIDE
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Overview
Description
N~2~-(3-NITRO-5-PHENOXYPHENYL)-2-FURAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring attached to a phenoxyphenyl group with a nitro substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-NITRO-5-PHENOXYPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the nitration of phenoxyphenyl derivatives followed by the formation of the furanamide structure through amide bond formation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of N2-(3-NITRO-5-PHENOXYPHENYL)-2-FURAMIDE may involve large-scale nitration and amide formation processes. These methods are optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to handle the hazardous reagents and conditions involved.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-NITRO-5-PHENOXYPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N~2~-(3-NITRO-5-PHENOXYPHENYL)-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-NITRO-5-PHENOXYPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenoxyphenyl and furanamide moieties can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitro-5-phenoxyphenyl)-2-phenyl-4-quinolinecarboxamide
- N-(3-nitro-5-phenoxyphenyl)-5-phenyl-3-isoxazolecarboxamide
- 3-chloro-N-(3-nitro-5-phenoxyphenyl)benzamide
Uniqueness
N~2~-(3-NITRO-5-PHENOXYPHENYL)-2-FURAMIDE stands out due to its unique combination of a furan ring and a nitro-phenoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-nitro-5-phenoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-17(16-7-4-8-23-16)18-12-9-13(19(21)22)11-15(10-12)24-14-5-2-1-3-6-14/h1-11H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGURJWJDWTRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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